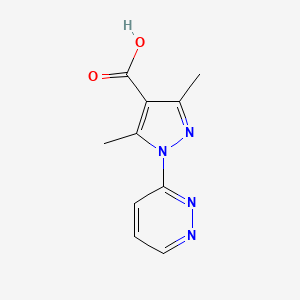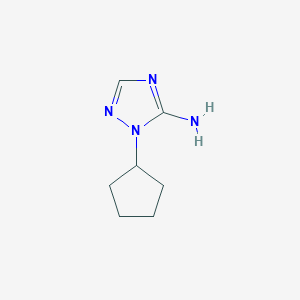
3-cyanopyrazine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanopyrazine-2-sulfonamide (3-CPZ-2-SO3H) is an organic compound with a unique structure and a wide range of applications. It has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-CPZ-2-SO3H.
Aplicaciones Científicas De Investigación
3-cyanopyrazine-2-sulfonamide has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. It has been used to create new types of anticancer drugs, as well as to improve the efficiency of existing drugs. In addition, it has been used in the development of new imaging agents for medical imaging, such as MRI and PET scans. It has also been used to create new types of materials for use in medical research, such as new types of biomaterials.
Mecanismo De Acción
The mechanism of action of 3-cyanopyrazine-2-sulfonamide is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, and it has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with certain receptors, which can lead to changes in cell behavior. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cell behavior. In addition, it has been shown to interact with certain receptors, which can lead to changes in cell behavior. Furthermore, this compound has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyanopyrazine-2-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, it can be toxic in high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for 3-cyanopyrazine-2-sulfonamide. One potential direction is the development of new drugs based on its structure. Another potential direction is the development of new imaging agents for medical imaging. Additionally, there is potential for its use in the development of new types of biomaterials. Finally, there is potential for its use in the development of new types of materials for use in medical research.
Métodos De Síntesis
3-cyanopyrazine-2-sulfonamide can be synthesized using a number of different methods. The most common method is the condensation reaction of 3-cyanopyrazine and 2-sulfonamide, which yields the desired product in high yields. Another method involves the use of a Grignard reagent, which is reacted with a 2-sulfonamide to yield this compound. In addition, there are numerous other methods available, such as the reaction of 3-cyanopyrazine with a 2-sulfonamide in the presence of a catalyst, or the reaction of a 2-sulfonamide with a 3-cyanopyrazine-2-carboxylic acid.
Propiedades
IUPAC Name |
3-cyanopyrazine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZZWZNKCMMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)









![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)